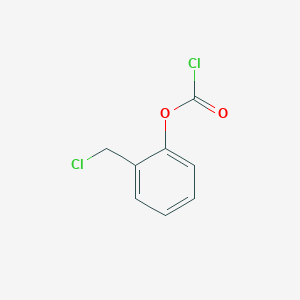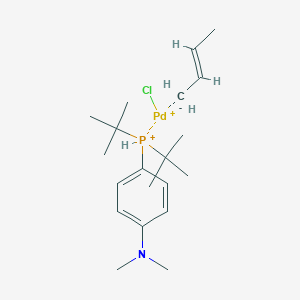
(R)-3,3'-Bis(triphenylsilyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3,3’-Bis(triphenylsilyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol is a chiral organosilicon compound known for its unique structural and chemical properties. This compound is characterized by the presence of two triphenylsilyl groups attached to a binaphthol core, which imparts significant steric bulk and influences its reactivity and applications. The compound is often used in asymmetric synthesis and catalysis due to its chiral nature and ability to induce enantioselectivity in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis(triphenylsilyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol typically involves the protection of the hydroxyl groups of binaphthol with triphenylsilyl groups. One common method includes the reaction of ®-binaphthol with triphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the silylation process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance reaction efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
®-3,3’-Bis(triphenylsilyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The triphenylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups typically yields quinones, while reduction can produce dihydro derivatives. Substitution reactions can yield a variety of functionalized binaphthol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3,3’-Bis(triphenylsilyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol is widely used as a chiral ligand in asymmetric catalysis. It is employed in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology
The compound’s chiral properties make it valuable in biological research, particularly in the study of enzyme mechanisms and the development of chiral drugs. It can be used to investigate the stereoselective interactions between enzymes and substrates.
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic applications. Chiral compounds are essential in drug development, as the enantiomers of a drug can have different biological activities and effects.
Industry
In the industrial sector, ®-3,3’-Bis(triphenylsilyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol is used in the production of advanced materials, including optoelectronic devices and polymers. Its unique structural properties contribute to the performance and stability of these materials.
Wirkmechanismus
The mechanism of action of ®-3,3’-Bis(triphenylsilyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol involves its ability to act as a chiral catalyst or ligand. The compound interacts with substrates through its chiral centers, inducing enantioselectivity in the reaction. This is achieved by stabilizing the transition state of the reaction in a manner that favors the formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and substrate being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Binaphthol: A precursor to ®-3,3’-Bis(triphenylsilyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol, used in similar asymmetric synthesis applications.
Triphenylsilyl-protected alcohols: Compounds with similar protective groups, used to prevent unwanted reactions at hydroxyl sites.
Chiral phosphoric acids: Used in asymmetric catalysis, similar to the applications of ®-3,3’-Bis(triphenylsilyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol.
Uniqueness
The uniqueness of ®-3,3’-Bis(triphenylsilyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol lies in its combination of steric bulk and chiral properties, which make it highly effective in inducing enantioselectivity. Its triphenylsilyl groups provide stability and prevent unwanted side reactions, enhancing its utility in various chemical processes.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-3-triphenylsilyl-5,6,7,8-tetrahydronaphthalen-1-yl)-3-triphenylsilyl-5,6,7,8-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H50O2Si2/c57-55-51(59(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)58)60(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-18,25-36,39-40,57-58H,19-24,37-38H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSXPYRMNPFQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C6=C7CCCCC7=CC(=C6O)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H50O2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane](/img/structure/B6301710.png)







![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)

![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea](/img/structure/B6301776.png)

![Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B6301800.png)
